molecular formula C22H31NO B1389346 N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline CAS No. 1040687-92-0

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline

Cat. No.: B1389346
CAS No.: 1040687-92-0
M. Wt: 325.5 g/mol
InChI Key: UTGBKWJKNSYDLK-UHFFFAOYSA-N
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Description

Compound Identification and Nomenclature

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline possesses the molecular formula C22H31NO and a molecular weight of 325.5 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-component structure. The name indicates the presence of a 2,5-dimethylaniline base unit connected through a butyl chain to a phenoxy group that bears a secondary butyl substituent at the ortho position.

The structural designation reveals several key components: the central aniline moiety carries methyl substituents at the 2 and 5 positions of the benzene ring, while the nitrogen atom is functionalized with a butyl chain terminating in an ether linkage to a sec-butyl-substituted phenol derivative. This naming convention provides precise information about the connectivity and substitution pattern, enabling researchers to understand the three-dimensional arrangement of functional groups within the molecule.

The compound represents a member of the broader class of N-alkylanilines, specifically those featuring extended alkyl chains with aromatic ether functionalities. Within chemical databases and research literature, related compounds include N-{2-[2-(sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline, which differs by containing an ethyl rather than butyl linking chain and possesses the molecular formula C20H27NO with a molecular weight of 297.43 grams per mole. The systematic approach to nomenclature ensures that subtle structural differences between related compounds are clearly distinguished.

Chemical identification systems assign specific registry numbers to enable unambiguous compound identification across research databases and commercial suppliers. The precision of chemical nomenclature becomes particularly important when dealing with isomeric compounds or those differing by minor structural modifications, as these differences can significantly impact chemical properties and biological activities.

Historical Context of Aniline Derivatives

The historical foundation for compounds like this compound traces back to the pioneering work of nineteenth-century chemists who first isolated and characterized aniline itself. Aniline was initially discovered in 1826 by Otto Unverdorben through the destructive distillation of indigo, though he originally named the compound "Crystallin". This discovery marked the beginning of systematic investigations into aromatic amine chemistry that would eventually lead to the development of complex derivatives like the compound under discussion.

The evolution of aniline chemistry accelerated significantly following Friedlieb Runge's 1834 isolation of a substance from coal tar that he termed "kyanol" or "cyanol," which produced distinctive blue coloration when treated with chloride of lime. Carl Julius Fritzsche contributed to this progression in 1840 by treating indigo with caustic potash to obtain an oil that he designated "aniline," derived from the indigo-yielding plant Indigofera anil. August Wilhelm von Hofmann's subsequent demonstration in 1843 that these various substances were identical established aniline as a unified chemical entity and laid the groundwork for systematic derivative synthesis.

The commercial significance of aniline derivatives emerged dramatically in 1856 when William Henry Perkin, working as a student under Hofmann, discovered mauveine while attempting to synthesize quinine. This breakthrough initiated the synthetic dye industry and demonstrated the commercial potential of aniline modifications. The subsequent development of industrial aniline production methods, particularly Antoine Béchamp's 1854 method enabling "ton" scale production, established the chemical infrastructure necessary for large-scale derivative synthesis.

The German chemical industry's dominance in aniline chemistry, exemplified by companies like Badische Anilin- und Soda-Fabrik (now BASF), created an environment conducive to systematic exploration of aniline derivatives. This industrial foundation supported the development of increasingly sophisticated synthetic methodologies that eventually enabled the preparation of complex compounds featuring multiple substituents and extended alkyl chains like those found in this compound.

Modern synthetic organic chemistry has built upon these historical foundations to develop advanced methodologies for aniline functionalization. Contemporary research in aniline chemistry encompasses various approaches including transition metal-catalyzed carbon-hydrogen functionalization reactions, which enable selective modification of specific positions on the aromatic ring. These methodologies have expanded the accessible chemical space of aniline derivatives, making possible the synthesis of compounds with precise substitution patterns and extended side chains.

Position in Chemical Taxonomy

This compound occupies a specific position within the hierarchical classification system of organic compounds. At the highest level, the compound belongs to the class of organic nitrogen compounds, specifically aromatic amines. Within this broad category, it represents a substituted aniline derivative, placing it in the subclass of primary aromatic amines that have undergone N-alkylation to form secondary amines.

The compound's classification can be systematically described through multiple organizational frameworks. From a functional group perspective, it contains several distinct chemical moieties: an aromatic amine (the dimethylaniline core), an ether linkage (the phenoxy connection), and branched alkyl substituents (both the sec-butyl group and the connecting butyl chain). This combination of functional groups places the compound at the intersection of several chemical families, making it a complex multifunctional molecule.

Within the specific context of aniline derivatives, the compound belongs to the subset of N-alkylated anilines featuring extended alkyl chains. The presence of the 2,5-dimethyl substitution pattern on the aniline ring further classifies it among substituted anilines, specifically those with methyl groups in the ortho and meta positions relative to the amino group. This substitution pattern influences both the electronic properties of the aromatic ring and the spatial arrangement of substituents around the amino nitrogen.

The phenoxy component of the molecule introduces additional classification considerations. The sec-butyl-substituted phenol portion represents a substituted aromatic ether, connecting the compound to the broader family of aryl ethers. The specific positioning of the sec-butyl group at the ortho position relative to the ether oxygen creates a particular steric environment that may influence the compound's conformational preferences and chemical reactivity.

From a structural complexity perspective, this compound exemplifies intermediate complexity within the spectrum of aniline derivatives. While more complex than simple methylated anilines such as 2,5-dimethylaniline itself (C8H11N, molecular weight 121.18), it represents moderate complexity compared to highly substituted pharmaceutical intermediates or polymeric aniline derivatives.

The compound's position within chemical space can also be understood through its relationship to known bioactive molecules and industrial chemicals. Aniline derivatives have found applications across diverse fields including pharmaceuticals, where they appear in oncology agents, cardiovascular treatments, and respiratory disorder medications. While the specific biological activities of this compound have not been extensively characterized in the available literature, its structural features suggest potential for interaction with biological systems through mechanisms common to other aniline derivatives.

Relationship to Other Dimethylaniline Compounds

The structural relationship between this compound and other dimethylaniline compounds reveals important patterns in chemical modification and structure-activity relationships. The parent compound, 2,5-dimethylaniline, serves as the foundational structure from which this more complex derivative is constructed. 2,5-dimethylaniline itself is a primary arylamine featuring methyl substituents at the 2 and 5 positions of the benzene ring, with molecular formula C8H11N and molecular weight 121.18 grams per mole.

Comparative analysis with related dimethylaniline isomers provides insight into the significance of substitution patterns. The 3,5-dimethylaniline isomer, with molecular formula C8H11N and molecular weight 121.18, differs only in the positioning of methyl groups but exhibits distinct chemical properties. This isomer appears as a clear to light brown liquid with distinctive amine scent and finds applications in dye synthesis and as an antioxidant in various materials. The positional differences between 2,5- and 3,5-dimethylaniline demonstrate how substitution patterns influence both physical properties and chemical applications.

The relationship extends to other dimethylaniline derivatives including the N,N-dimethylaniline compound, which represents a tertiary amine rather than the primary amine structure found in positionally substituted dimethylanilines. N,N-dimethylaniline, first reported by A. W. Hofmann in 1850, serves as an important precursor to triarylmethane dyes and demonstrates the synthetic versatility of the aniline framework. This compound undergoes characteristic reactions including nitration to produce explosive derivatives and methylation to form quaternary ammonium salts.

Within the specific context of extended alkyl chain derivatives, this compound can be compared to its ethyl-linked analog, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline. This closely related compound, with molecular formula C20H27NO and molecular weight 297.43, differs primarily in the length of the alkyl chain connecting the dimethylaniline and phenoxy portions. The structural similarity between these compounds suggests they may exhibit related chemical properties while potentially differing in their physical characteristics and biological activities.

The following table summarizes key structural and molecular data for related dimethylaniline compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,5-Dimethylaniline C8H11N 121.18 Primary amine, 2,5-dimethyl substitution
3,5-Dimethylaniline C8H11N 121.18 Primary amine, 3,5-dimethyl substitution
N,N-Dimethylaniline C8H11N 121.18 Tertiary amine, N,N-dimethyl substitution
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2,5-dimethylaniline C20H27NO 297.43 Secondary amine, ethyl linker, phenoxy group
This compound C22H31NO 325.5 Secondary amine, butyl linker, phenoxy group

The progression from simple dimethylanilines to complex derivatives like this compound illustrates the systematic approach to molecular modification in synthetic organic chemistry. Each structural modification introduces new chemical properties while maintaining the fundamental characteristics associated with the aniline framework. The extended alkyl chains and ether functionalities present in the more complex derivatives may influence solubility properties, conformational flexibility, and potential for intermolecular interactions compared to their simpler analogs.

Research into aniline derivative synthesis has demonstrated various methodologies for achieving selective functionalization of the aromatic ring and amino group. These synthetic approaches enable the preparation of compounds with specific substitution patterns and side chain modifications, contributing to the diversity observed within the dimethylaniline family. The availability of multiple synthetic routes also supports the exploration of structure-activity relationships and the optimization of molecular properties for specific applications.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-6-17(4)20-10-8-9-11-22(20)24-19(7-2)15-23-21-14-16(3)12-13-18(21)5/h8-14,17,19,23H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGBKWJKNSYDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline involves several steps. The synthetic route typically includes the reaction of 2,5-dimethylaniline with 2-(sec-butyl)phenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline (sc-331029)

  • Structure : Replaces 2,5-dimethyl groups with a single 3-(trifluoromethyl) substituent.
  • Impact : The electron-withdrawing trifluoromethyl group (-CF₃) significantly increases lipophilicity and may enhance metabolic stability compared to the electron-donating methyl groups in the target compound. This modification could improve bioavailability in hydrophobic environments .

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dichloroaniline (CAS 1040683-62-2)

  • Structure : Substitutes methyl groups with chlorine atoms at positions 2 and 5.
  • Impact: Chlorine’s electronegativity (3.0 vs. The molecular weight (338.3 g/mol) is higher than the target compound’s (~297.4 g/mol), which may affect solubility and diffusion rates .

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline (sc-331028)

  • Structure : Introduces a tetrahydrofuran-linked methoxy group at position 3.
  • This could make it more suitable for aqueous-phase reactions compared to the hydrophobic dimethyl-substituted target .

Variations in Phenoxyalkyl Chain Length and Branching

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline

  • Structure : Shortens the alkyl chain from butyl to ethyl.
  • Impact : Reduced chain length decreases steric hindrance and may increase conformational flexibility, facilitating interactions with planar biological targets (e.g., enzyme active sites). However, the shorter chain also reduces lipophilicity (logP ~3.1 estimated vs. ~4.5 for the butyl analog) .

N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline

  • Structure : Replaces sec-butyl with isopropyl and uses a propyl chain.
  • Impact : Isopropyl’s branching may hinder rotational freedom compared to sec-butyl, while the propyl chain balances flexibility and hydrophobicity. This analog could exhibit intermediate solubility and reactivity between ethyl and butyl derivatives .

Data Table: Key Properties of N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Aniline) Phenoxyalkyl Chain Key Properties/Impacts
This compound (Target) C₂₀H₂₇NO 297.4 2,5-dimethyl Butyl High lipophilicity, moderate solubility
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline C₂₀H₂₄F₃NO 363.4 3-CF₃ Butyl Enhanced metabolic stability
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline C₁₈H₂₁Cl₂NO 338.3 2,5-dichloro Ethyl Increased polarity, higher reactivity
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline C₂₀H₂₇NO 297.4 2,5-dimethyl Propyl Balanced flexibility and hydrophobicity

Research Findings and Implications

  • Electronic Effects : Methyl groups on the aniline ring (target compound) donate electron density, activating the ring toward electrophilic substitution. In contrast, chlorine or CF₃ substituents deactivate the ring, directing reactions to specific positions .
  • Biological Relevance : The hexadecanamine analog (sc-331026) with a long alkyl chain may serve as a surfactant or membrane-targeting agent, while the trifluoromethyl derivative (sc-331029) could be explored for drug design due to its resistance to oxidative metabolism .
  • Synthetic Utility : Ethyl-chain analogs (e.g., CAS 1040683-62-2) may offer cost advantages in synthesis due to shorter reaction times, whereas butyl derivatives provide tunable hydrophobicity for phase-transfer applications .

Biological Activity

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline is a complex organic compound with significant biological activity, making it a subject of interest in various fields of biochemical research. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C22H31NO
  • Molecular Weight : Approximately 325.5 g/mol
  • Structural Features : The compound contains a sec-butyl group and a phenoxy moiety, contributing to its unique interactions within biological systems.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can modulate various metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and affecting cellular responses.

Biological Activity

Research indicates that this compound has shown promising biological activities in several studies:

  • Antiparasitic Activity : Similar compounds have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with similar structures exhibited IC50 values in sub-micromolar concentrations against late-stage trophozoites .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated in various cell lines. Preliminary results indicate moderate cytotoxicity with selectivity indices suggesting potential therapeutic applications.
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to specific proteins involved in cellular processes, which may lead to further exploration in drug development.

Data Table of Related Compounds

To better understand the biological activity of this compound, here is a comparison with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesAntiparasitic Activity (IC50 µM)
N-{2-[2-(Butyl)phenoxy]butyl}-3,4-dimethylanilineC21H29NOSimilar phenoxy structure0.4134
N-{4-[4-(Sec-butyl)phenoxy]butyl}-3-methylanilineC23H33NODifferent substitution pattern on phenol1.012–1.146
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylanilineC20H27NOEnhanced solubility and activityTBD

Case Studies

  • Study on Antiparasitic Efficacy : A study focused on the efficacy of this compound against P. falciparum showed that the compound significantly inhibited parasite growth at low concentrations, indicating its potential as a lead compound for antimalarial drug development .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity with lower toxicity towards normal cells, suggesting a favorable therapeutic index for cancer treatment.

Q & A

Basic Question: What are the recommended synthetic routes for N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline, and how can regioselectivity be controlled during ether formation?

Methodological Answer:
The synthesis involves two key steps: (1) etherification of 2-(sec-butyl)phenol with 1,4-dibromobutane via nucleophilic substitution, and (2) coupling the resulting bromobutyl intermediate with 2,5-dimethylaniline. To ensure regioselectivity in the etherification step, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/toluene) at 60–80°C, which favors alkylation at the phenolic oxygen . Confirm intermediates via 1^1H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and LC-HRMS (exact mass ± 0.001 Da).

Advanced Question: How can researchers resolve contradictions between experimental and computational logP values for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or protonation states. Follow this protocol:

  • Experimental logP: Perform shake-flask partitioning (octanol/water) at pH 7.4, validated by HPLC-UV quantification (λ = 254 nm).
  • Computational logP: Use consensus models (e.g., XLogP3, ALogPS) and verify protonation states with pKa prediction tools (e.g., MarvinSketch).
    If deviations exceed ±0.5 units, re-examine purity (≥98% by GC-MS) and consider tautomerism or residual solvents. Cross-reference PubChem data for structurally analogous aryl ethers (e.g., 2-(2,6-dimethylphenoxy)aniline) to validate trends .

Basic Question: What spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Key signals include the sec-butyl methyl groups (δ 0.8–1.2 ppm) and aniline NH2_2 (δ 3.5–4.0 ppm, broad). Compare with PubChem entries for 2,5-dimethylaniline derivatives to assign aromatic protons .
  • HRMS: Use ESI+ mode to confirm [M+H]+^+ with <2 ppm error.
  • XRD: For absolute configuration, crystallize in ethyl acetate/hexane and analyze crystal packing.

Advanced Question: How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and store at 40°C/75% RH. Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months.
  • Degradation Products: Identify using LC-QTOF-MS/MS with collision-induced dissociation (CID). For oxidative pathways, include H2_2O2_2/Fe2+^{2+} systems.
  • Kinetics: Apply Arrhenius modeling to predict shelf-life. Reference degradation patterns of nitroaniline derivatives (e.g., 4-nitroaniline hydrolysis) for mechanistic insights .

Basic Question: What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Methodological Answer:

  • CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates in human liver microsomes (IC50_{50} determination).
  • Receptor Binding: Perform competitive radioligand assays (e.g., 3^3H-labeled ligands for serotonin/dopamine receptors).
  • Cytotoxicity: Use MTT assays on HepG2 cells (48-hour exposure).

Advanced Question: How can researchers address discrepancies between in vitro activity and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (oral vs. IV in rodents) and plasma protein binding (equilibrium dialysis).
  • Metabolite Identification: Administer 14^{14}C-labeled compound and analyze urine/plasma via radio-HPLC.
  • Tissue Distribution: Use whole-body autoradiography or MALDI imaging for spatial resolution.
    Cross-reference metabolic pathways of phenethylamine derivatives (e.g., 25X-NBOMe analogs) to predict phase I/II modifications .

Basic Question: What computational methods are recommended for predicting the compound’s solubility and membrane permeability?

Methodological Answer:

  • Solubility: Use COSMO-RS or Abraham solvation models with input from experimental logP.
  • Permeability: Apply MD simulations (e.g., Desmond) to model bilayer partitioning or use Caco-2 cell monolayer predictions (e.g., ADMET Predictor).
    Validate with experimental PAMPA assays (pH 6.5/7.4).

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Green Chemistry: Replace benzene () with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Catalysis: Screen Pd/C or Ni catalysts for reductive amination steps.
  • Byproduct Analysis: Use GC-MS to detect halogenated impurities (e.g., residual dibromobutane) and optimize quenching protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.